N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-oxo-1-phenyl-4-propylsulfanylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-2-12-27-17-13-18(25)24(16-6-4-3-5-7-16)23-19(17)20(26)22-15-10-8-14(21)9-11-15/h3-11,13H,2,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSQFRXUOKQEOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide (CAS No. 339031-96-8) is a complex organic compound with significant potential in pharmacology. This compound features a pyridazine ring and various functional groups, including a chlorophenyl group and a propylsulfanyl group, which contribute to its unique chemical properties and biological activities.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C20H18ClN3O2S |
| Molecular Weight | 399.89 g/mol |
| CAS Number | 339031-96-8 |
| Purity | >90% |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity : Studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis. The compound's structure allows for effective interaction with bacterial cell walls, inhibiting growth and proliferation .
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in the treatment of Alzheimer's disease, while urease inhibitors can aid in managing conditions like peptic ulcers .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in colorectal cancer models. It has shown promising results in reducing the expression of proliferation markers in xenografted mice .
Case Study 1: Antibacterial Efficacy
In a study assessing various synthesized compounds, this compound was evaluated for its antibacterial properties. The compound exhibited significant activity against multiple bacterial strains, with IC50 values indicating effective inhibition at low concentrations.
Case Study 2: Enzyme Inhibition
The compound was tested for its ability to inhibit urease activity. Results indicated that it could serve as a potential therapeutic agent for conditions associated with urease activity, such as kidney stones and urinary tract infections. The IC50 values were notably lower than those of existing urease inhibitors, suggesting enhanced efficacy .
The biological activity of this compound is largely attributed to its structural components:
- Chlorophenyl Group : This electron-withdrawing group enhances the compound's ability to interact with biological targets.
- Propylsulfanyl Group : This moiety may facilitate binding interactions with enzymes and receptors due to its flexible structure.
Future Directions
Further research is necessary to elucidate the specific molecular pathways affected by this compound in biological systems. In vivo studies are also warranted to confirm the therapeutic potential observed in preliminary findings.
Scientific Research Applications
Anticancer Potential
Research has indicated that derivatives of pyridazine compounds exhibit promising anticancer activities. In a study evaluating various synthesized compounds, those structurally similar to N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide showed significant cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Case Study:
In a comparative study, several derivatives were tested against standard anticancer drugs like doxorubicin. Compounds with similar structural motifs demonstrated lower IC50 values, indicating stronger anticancer effects. For instance, one derivative exhibited an IC50 of 10.84 µM compared to doxorubicin's 0.92 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The presence of the chlorophenyl group enhances its interaction with microbial targets .
Therapeutic Applications
This compound may hold therapeutic potential in treating various diseases due to its diverse biological activities:
- Cancer Treatment: Given its cytotoxic effects on cancer cells, further investigation into its use as an anticancer agent is warranted.
- Infectious Diseases: Its antimicrobial properties suggest potential applications in developing new antibiotics or treatments for infections resistant to current therapies.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Functional Group Analysis
- Propylsulfanyl vs. Trifluoromethyl : The propylsulfanyl group in the target compound enhances lipophilicity and may participate in hydrophobic interactions, whereas trifluoromethyl analogs (e.g., ) exhibit stronger electron-withdrawing effects, improving metabolic stability.
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound balances solubility and membrane permeability, while carboxylic acid derivatives (e.g., ) are more polar but less bioavailable.
Q & A
Q. What are the recommended methods for synthesizing N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(propylsulfanyl)-1,6-dihydro-3-pyridazinecarboxamide, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step protocols, including cyclization reactions and functional group substitutions. For example:
- Cyclization of pyridazine precursors : Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Sulfanyl group introduction : Optimize propylsulfanyl substitution via nucleophilic displacement under inert atmosphere (e.g., N₂), with catalytic bases like K₂CO₃ in DMF at 80–100°C .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures for high purity .
Q. Key parameters to optimize :
- Temperature (affects regioselectivity of substitutions).
- Solvent polarity (DMF vs. THF for solubility control).
- Catalysts (e.g., Pd-based catalysts for cross-coupling steps).
Q. How can the molecular structure of this compound be confirmed, and what analytical techniques are critical for resolving ambiguities?
Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, the 4-(propylsulfanyl) group shows characteristic δ 2.5–3.0 ppm (CH₂-S) in ¹H NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode) with <5 ppm error .
- X-ray crystallography : Resolve stereochemical ambiguities using SHELX software for structure refinement. Data collection at low temperatures (100 K) improves resolution .
Q. Common pitfalls :
- Overlapping signals in NMR due to aromatic protons. Use 2D techniques (COSY, HSQC) .
- Crystallization challenges: Screen solvents (e.g., DMSO/ethyl acetate) to obtain diffraction-quality crystals .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data for this compound across different assays?
Answer: Contradictions often arise from assay-specific variables. Mitigate these by:
- Standardizing assay conditions :
- Use uniform cell lines (e.g., HEK293 for kinase inhibition studies).
- Control DMSO concentrations (<0.1% to avoid solvent interference) .
- Dose-response curves : Perform triplicate runs with IC₅₀ values reported as mean ± SEM .
- Off-target profiling : Use computational docking (e.g., AutoDock Vina) to predict interactions with non-target proteins .
Case study : If a study reports conflicting cytotoxicity results, validate via orthogonal assays (e.g., MTT assay vs. ATP luminescence) and cross-reference with structural analogs .
Q. What strategies are effective for elucidating the compound’s mechanism of action when preliminary data suggests multi-target interactions?
Answer: Adopt a tiered approach:
Biophysical assays :
- Surface Plasmon Resonance (SPR) to quantify binding affinities for suspected targets (e.g., kinases, GPCRs) .
Proteomics :
- SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
Molecular dynamics simulations :
Data integration : Use pathway analysis tools (e.g., STRING DB) to map interactions and identify central nodes in signaling networks .
Q. How can researchers address challenges in reproducing synthetic yields or purity across laboratories?
Answer: Variability often stems from subtle differences in protocols. Solutions include:
- Detailed reaction monitoring :
- Use in-situ FTIR or HPLC to track intermediate formation .
- Robustness testing :
- Inter-lab validation :
- Share standardized reagents (e.g., pre-weighed catalysts) and validate purity via independent LC-MS .
Example : If yield drops from 75% to 60% in a new lab, check moisture levels in solvents (Karl Fischer titration) and catalyst activation (e.g., degassing via freeze-pump-thaw cycles) .
Q. What methodologies are recommended for studying the compound’s stability under physiological conditions, and how can degradation products be characterized?
Answer:
- Forced degradation studies :
- Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines) .
- Analytical characterization :
- UPLC-PDA-MS to identify degradation products. Compare fragmentation patterns with synthetic standards .
- Kinetic modeling :
Q. Critical parameters :
- Buffer composition (e.g., phosphate vs. citrate affects hydrolysis rates).
- Oxygen exclusion (use argon-sparged solutions to prevent oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
